

Thifensulfuron-methyl: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thifensulfuron methyl*

Cat. No.: B1681301

[Get Quote](#)

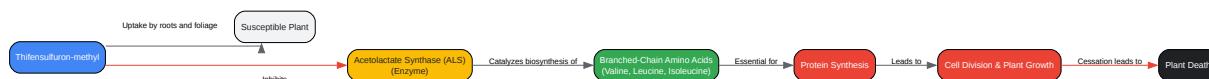
For Researchers, Scientists, and Drug Development Professionals

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective against a wide range of broadleaf weeds in various crops, including cereals and soybeans.^[1] ^[2] Its herbicidal action stems from the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.^[2]^[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and mode of action of Thifensulfuron-methyl, supplemented with detailed experimental protocols for its analysis and efficacy evaluation.

Chemical Identification and Structure

Thifensulfuron-methyl is chemically known as methyl 3-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate.^[4]

Property	Value
Melting Point	176 °C
Vapor Pressure	1.28 x 10 ⁻¹⁰ mm Hg at 25 °C
pKa	4.0
Water Solubility	24 mg/L (pH 4), 260 mg/L (pH 5), 2400 mg/L (pH 6) at 25 °C
Solubility in Organic Solvents	Slightly soluble in methanol and DMSO (with heating)
LogP (Octanol-Water Partition Coefficient)	1.6


Toxicological Properties

Thifensulfuron-methyl exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

Test	Organism	Result
Acute Oral LD50	Rat	>5000 mg/kg
Acute Dermal LD50	Rabbit	>2000 mg/kg
Acute Inhalation LC50 (4h)	Rat	>7.9 mg/L
Aquatic Toxicity (96h LC50)	Rainbow Trout	>100 mg/L
Aquatic Toxicity (48h LC50)	Daphnia magna	>1000 mg/L

Mode of Action and Signaling Pathway

Thifensulfuron-methyl's herbicidal activity is derived from its ability to inhibit the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[2][3]} This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.^[2]

[Click to download full resolution via product page](#)

Herbicidal mode of action of Thifensulfuron-methyl.

Experimental Protocols

Analytical Determination of Thifensulfuron-methyl in Soil Samples by HPLC

This protocol outlines a method for the quantitative analysis of Thifensulfuron-methyl residues in soil using High-Performance Liquid Chromatography (HPLC) with UV detection.

a. Sample Preparation and Extraction:

- Weigh 50 g of air-dried soil into a 250 mL centrifuge bottle.
- Fortify with a known concentration of Thifensulfuron-methyl standard for recovery experiments.
- Add 100 mL of acetonitrile/water (80:20, v/v) extraction solvent.
- Shake vigorously for 1 hour on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes.
- Decant the supernatant into a round-bottom flask.
- Repeat the extraction of the soil pellet with another 100 mL of extraction solvent.
- Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.
- Redissolve the residue in 5 mL of methanol.

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

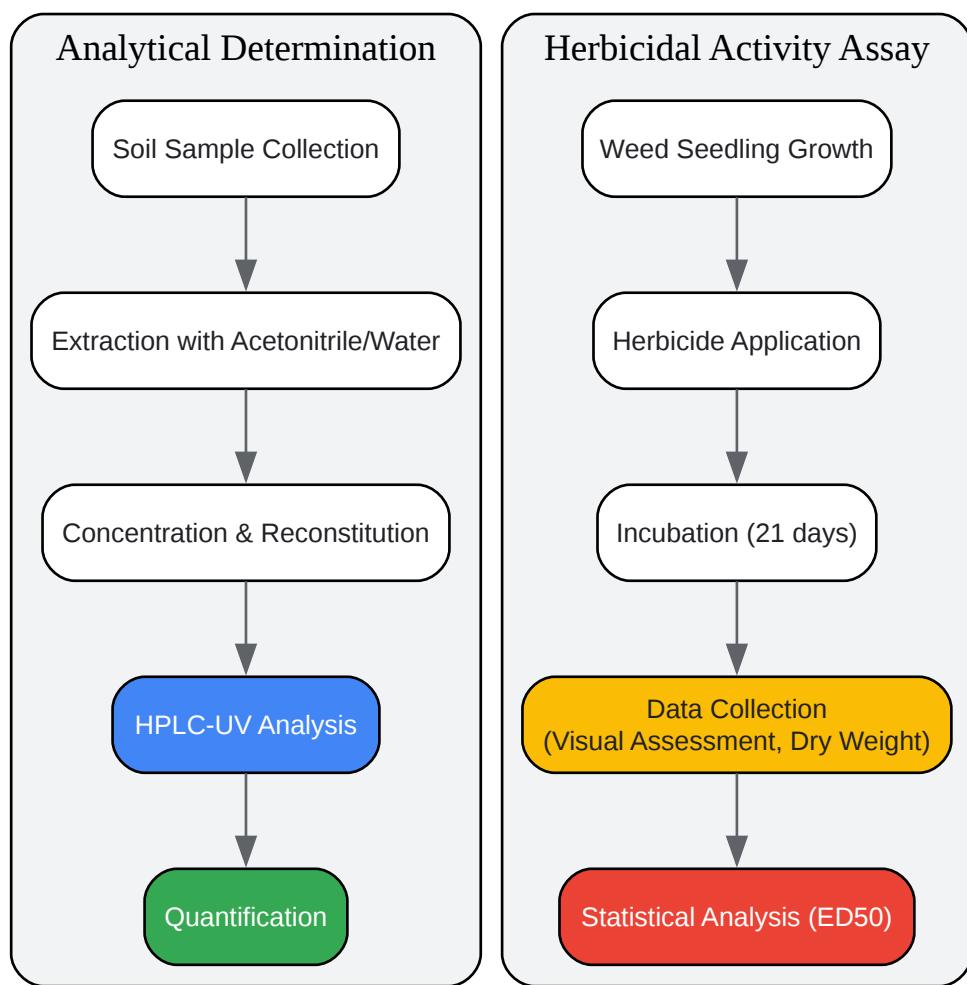
b. HPLC Conditions:

- Instrument: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (acidified with 0.1% phosphoric acid) in a gradient elution. A typical gradient could be starting with 30% acetonitrile and increasing to 70% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 240 nm.
- Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards of Thifensulfuron-methyl.

Herbicidal Activity Assay (Whole Plant Bioassay)

This protocol describes a whole-plant bioassay to evaluate the herbicidal efficacy of Thifensulfuron-methyl on a target weed species (e.g., Amaranthus retroflexus - redroot pigweed).

a. Plant Material and Growth Conditions:


- Sow seeds of the target weed species in pots containing a standard potting mix.
- Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Water the plants as needed to maintain adequate soil moisture.

b. Herbicide Application:

- When the weed seedlings have reached the 2-4 leaf stage, prepare a series of Thifensulfuron-methyl concentrations in water, including a surfactant as recommended.
- Apply the herbicide solutions to the foliage of the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
- Include an untreated control group (sprayed with water and surfactant only).
- Randomize the placement of the pots in the greenhouse after treatment.

c. Data Collection and Analysis:

- Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
- At 21 DAT, harvest the above-ground biomass of each plant.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- Calculate the percent reduction in dry weight relative to the untreated control.
- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (e.g., ED₅₀ - the dose causing 50% inhibition of growth).

[Click to download full resolution via product page](#)

Workflow for analytical and herbicidal activity experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Wholesale POMAIS Herbicide Thifensulfuron Methyl 75% WDG 15% WP factory and suppliers | POMAIS [bigpesticides.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Thifensulfuron-methyl: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681301#chemical-structure-and-properties-of-thifensulfuron-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com